(1R)-1-(4-piperidin-1-ylphenyl)ethanol
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Overview
Description
(1R)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-ol is a chiral compound that features a piperidine ring attached to a phenyl group, which is further connected to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Attachment of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or other suitable aromatic substitution reactions.
Introduction of the Ethan-1-ol Moiety: The ethan-1-ol group can be added through reduction of the corresponding ketone or aldehyde using reagents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of (1R)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-ol may involve large-scale hydrogenation and cyclization processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Various electrophiles or nucleophiles, depending on the desired substitution pattern.
Major Products Formed
Oxidation: Ketones or aldehydes derived from the ethan-1-ol moiety.
Reduction: Various reduced derivatives of the original compound.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(1R)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of (1R)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act on receptors or enzymes, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler compound with a similar piperidine ring structure.
Phenylethanol: Contains a phenyl group and an ethan-1-ol moiety but lacks the piperidine ring.
Piperine: A naturally occurring alkaloid with a piperidine ring, found in black pepper.
Uniqueness
(1R)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-ol is unique due to its chiral nature and the combination of a piperidine ring with a phenyl and ethan-1-ol moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
(1R)-1-(4-piperidin-1-ylphenyl)ethanol |
InChI |
InChI=1S/C13H19NO/c1-11(15)12-5-7-13(8-6-12)14-9-3-2-4-10-14/h5-8,11,15H,2-4,9-10H2,1H3/t11-/m1/s1 |
InChI Key |
ZVMGBRBCWHTNKR-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)N2CCCCC2)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCCCC2)O |
Origin of Product |
United States |
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